molecular formula C11H12N4O4 B10909606 7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B10909606
M. Wt: 264.24 g/mol
InChI Key: SVULHIQXEWNJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolopyridine-carboxylic acid family, characterized by a bicyclic core (pyrazolo[3,4-b]pyridine) substituted with a carboxylic acid group at position 4, a 2-amino-2-oxoethyl moiety at position 7, and methyl groups at positions 1 and 2. However, specific biological data for this compound remain unreported in the available literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N4O4

Molecular Weight

264.24 g/mol

IUPAC Name

7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxopyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C11H12N4O4/c1-5-9-6(11(18)19)3-8(17)15(4-7(12)16)10(9)14(2)13-5/h3H,4H2,1-2H3,(H2,12,16)(H,18,19)

InChI Key

SVULHIQXEWNJAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2CC(=O)N)C(=O)O)C

Origin of Product

United States

Preparation Methods

Catalytic Efficiency in Cyclization

Increasing the hydroxylamine hydrochloride ratio to 5:1 (relative to substrate) improves cyclization yield to 71%, but a 2.5:1 ratio balances cost and efficiency.

Stereochemical Considerations

The 2-amino-2-oxoethyl group’s orientation influences biological activity. NMR data confirm a single stereoisomer due to the planar nature of the pyrazolo ring.

Solvent Selection

DMF enhances solubility in cyclization and alkylation steps but requires thorough removal via vacuum distillation to avoid side reactions.

Comparative Analysis of Synthetic Routes

StepMethod A (Patent)Method B (Literature)
Core Formation85% yield, DMF70% yield, ethanol
MethylationNot reported75% yield, CH₃I/K₂CO₃
OxidationNot applicable65% yield, KMnO₄/H₂SO₄
Side-Chain AdditionNot reported80–90% yield, NH₃

Method A excels in core synthesis, while Method B provides detailed protocols for subsequent functionalization.

Chemical Reactions Analysis

Types of Reactions

7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Biological Applications

1. Alzheimer’s Disease Research
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridines, including this compound, as probes for detecting amyloid plaques associated with Alzheimer’s disease. The compound demonstrated selective binding to these plaques in patient brain slices through fluorescent confocal microscopy, indicating its usefulness in diagnostic applications for Alzheimer's disease .

2. Anticancer Activity
The structural features of pyrazolo[3,4-b]pyridine derivatives enable them to act as inhibitors of various kinases implicated in cancer progression. Research has shown that modifications to the core structure can enhance their potency against specific cancer cell lines. This compound could be explored further for its efficacy in targeting tyrosine kinases .

3. Neurological Disorders
Beyond Alzheimer's disease, compounds like 7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid are being investigated for their neuroprotective properties. Their ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions such as Parkinson's disease and other neurodegenerative disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that yield high purity and yield rates. The methods often include:

  • Wittig Reaction : A common method used to create the necessary double bonds and functional groups.
  • Modification of Existing Pyrazolo Derivatives : This allows for the introduction of various substituents that can enhance biological activity.

Case Studies

StudyFindingsApplication
MDPI Study (2022)Demonstrated high affinity for β-Amyloid plaquesDiagnostic probes for Alzheimer’s disease
RSC Publishing (2020)Identified potential as kinase inhibitorsCancer treatment strategies
NCBI (2022)Explored neuroprotective effectsTherapeutics for neurological disorders

Mechanism of Action

The mechanism of action of 7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Pyrazolopyridine Class

Key analogues include:

a) Apixaban (1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid)
  • Core Structure : Pyrazolo[3,4-c]pyridine (vs. [3,4-b] in the target compound).
  • Substituents: Position 1: 4-Methoxyphenyl (vs. methyl in the target). Position 6: 4-(2-Oxopiperidin-1-yl)phenyl (vs. Position 7: Oxo group (shared with the target).
  • Bioactivity : Apixaban is a potent, selective Factor Xa inhibitor (IC₅₀ = 0.08 nM) and an approved anticoagulant .
  • Synthesis : Prepared via cyclocondensation of hydrazones with β-ketoesters in THF/water mixtures .
b) Ethyl 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
  • Structural Differences : Ethyl ester at position 3 (vs. carboxylic acid in the target) and tetrahydro-pyridine ring (vs. dihydro in the target).
  • Physicochemical Properties : Higher lipophilicity (logP ~2.1) compared to the carboxylic acid form (logP ~0.5) due to esterification .
c) 5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile
  • Core Structure : Pyrazolo[4,3-d]pyrimidine (distinct from pyrazolopyridine).
  • Substituents : Fluorophenyl and p-tolyl groups confer distinct electronic and steric effects.

Comparative Data Table

Property/Compound Target Compound Apixaban Ethyl Ester Derivative Pyrazolopyrimidine
Core Structure [3,4-b]Pyridine [3,4-c]Pyridine [3,4-c]Pyridine [4,3-d]Pyrimidine
Substituent at Position 1 Methyl 4-Methoxyphenyl 4-Methoxyphenyl p-Tolyl
Substituent at Position 7 2-Amino-2-oxoethyl Oxo Oxo Oxo
Bioactivity (IC₅₀) Not reported 0.08 nM (Factor Xa) Not reported Kinase inhibition
Solubility (aq. buffer) Moderate* High Low (improved with ester) Not reported
Synthetic Route Unreported Cyclocondensation Esterification Multi-step coupling

*Predicted based on carboxylic acid moiety.

Key Research Findings

Methyl groups at positions 1 and 3 likely reduce metabolic degradation compared to bulkier aryl substituents in analogues .

Core Structure Differences: Pyrazolo[3,4-b]pyridine (target) vs.

Synthetic Challenges :

  • Apixaban analogues require stringent control of cyclization conditions (e.g., THF/water ratios) to avoid byproducts . The target compound’s synthesis remains undefined in the literature.

Biological Activity

7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS Number: 1018046-99-5) is a compound belonging to the pyrazolo[3,4-b]pyridine family. Its unique structure, featuring multiple functional groups including an amino group and a carboxylic acid, suggests potential for diverse biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound based on current research findings.

The molecular formula of the compound is C11H12N4O4C_{11}H_{12}N_{4}O_{4} with a molecular weight of 264.24 g/mol. The presence of both amino and carboxylic acid functionalities indicates its potential for various interactions with biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₂N₄O₄
Molecular Weight264.24 g/mol
CAS Number1018046-99-5

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[3,4-b]pyridines have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis. The structure–activity relationship (SAR) studies suggest that modifications in the side chains can enhance antibacterial efficacy significantly .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of phosphodiesterases (PDEs), which are crucial in various signaling pathways. Inhibitors of PDEs have therapeutic implications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). For example, pyrazolo[3,4-b]pyridine derivatives have been reported to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP), leading to anti-inflammatory effects .

Anticancer Potential

Recent studies have explored the use of this compound as a scaffold for developing tyrosine kinase inhibitors (TKIs). TKIs are critical in cancer therapy as they can inhibit tumor growth by blocking specific signaling pathways involved in cell proliferation and survival .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibited high inhibitory activity against M. smegmatis with percent inhibition rates exceeding 78% at specific concentrations. This highlights the potential of this class of compounds in combating antibiotic-resistant strains .
  • Inflammatory Disease Treatment : Another investigation into PDE inhibitors revealed that certain pyrazolo[3,4-b]pyridine derivatives could effectively alleviate symptoms in models of asthma and COPD by modulating inflammatory responses through cAMP signaling pathways .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step procedures, including condensation of aminopyridine derivatives with carbonyl-containing precursors (e.g., ethyl acetoacetate) under basic conditions, followed by cyclization and oxidation. Key steps include:

  • Condensation : Ethanol or methanol as solvents with p-toluenesulfonic acid as a catalyst to promote intermediate formation .
  • Cyclization : Controlled temperature (50–80°C) to ensure regioselective ring closure.
  • Oxidation : Use of mild oxidizing agents (e.g., H₂O₂) to introduce the oxo group at position 6 . Yield optimization requires precise stoichiometric ratios and inert atmospheres to minimize side reactions.

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrogen environments (e.g., methyl groups at positions 1 and 3) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the pyrazolo-pyridine core .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How is the compound screened for initial biological activity, and what assays are recommended?

  • In vitro enzyme inhibition assays : Target-specific kinases or proteases to evaluate binding affinity (IC₅₀ values).
  • Cellular assays : Cytotoxicity profiling (e.g., MTT assay) and apoptosis induction in cancer cell lines .
  • Solubility and stability tests : Assess pharmacokinetic suitability in physiological buffers (pH 7.4) .

Advanced Research Questions

Q. How can computational chemistry enhance reaction design and optimization for this compound?

Quantum mechanical calculations (e.g., DFT) model reaction pathways to identify transition states and energetically favorable conditions. For example:

  • Reaction Path Search : Predicts intermediates and byproducts, reducing trial-and-error experimentation .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection for cyclization steps . Machine learning models trained on existing reaction data (e.g., reaction temperature, catalyst loading) can propose optimal parameters .

Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

  • Substituent Variation : Systematic modification of the 2-amino-2-oxoethyl group (position 7) and methyl groups (positions 1 and 3) to evaluate impact on target binding .
  • Bioisosteric Replacement : Replacing the carboxylic acid (position 4) with sulfonamide or tetrazole groups to improve metabolic stability .
  • 3D-QSAR Modeling : Aligns molecular fields (CoMFA/CoMSIA) with activity data to guide rational design .

Q. How can contradictory pharmacological data across studies be resolved?

  • Orthogonal Validation : Replicate assays using alternative methods (e.g., SPR vs. ITC for binding affinity measurements).
  • Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with activity .
  • Crystallographic Studies : Resolve target-ligand interactions at atomic resolution to confirm binding modes .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC monitoring .
  • Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds .
  • Lyophilization Tests : Evaluate stability in lyophilized formulations for long-term storage .

Q. How does this compound compare structurally and functionally to related pyrazolo-pyridine derivatives?

  • Core Heterocycle : Unlike pyrazolo[3,4-c]pyridines (), the [3,4-b]pyridine scaffold here provides distinct electronic properties due to nitrogen positioning .
  • Biological Activity : Compared to indole derivatives, this compound exhibits higher selectivity for kinase targets but lower solubility .
  • Functional Groups : The 2-amino-2-oxoethyl group enhances hydrogen-bonding capacity versus halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.